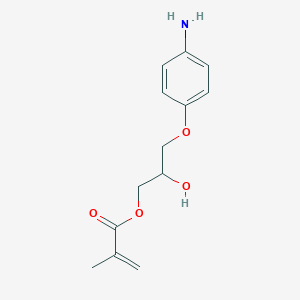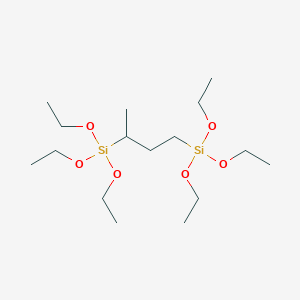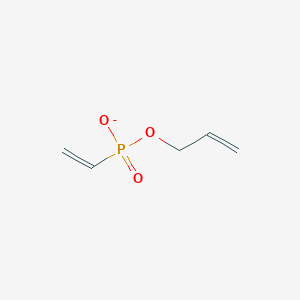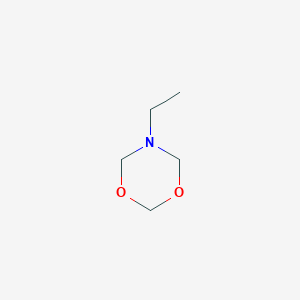![molecular formula C19H17N B14262799 1-Propyl-7H-benzo[C]carbazole CAS No. 184694-50-6](/img/structure/B14262799.png)
1-Propyl-7H-benzo[C]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-7H-benzo[C]carbazole is an aromatic heterocyclic compound that belongs to the carbazole family It consists of a tricyclic structure with two benzene rings fused on either side of a five-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propyl-7H-benzo[C]carbazole can be synthesized through several methods. One common approach involves the palladium-catalyzed reaction sequence, which includes intermolecular amination and intramolecular direct arylation. This method is highly regioselective and uses inexpensive 1,2-dichloroarenes as electrophiles . Another method involves the iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls in the presence of a copper cocatalyst under air as a terminal oxidant .
Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed tandem reactions, which are efficient and compatible with various functional groups. These methods are robust and proceed in high yields, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Propyl-7H-benzo[C]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as red lead to form carbazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation methods.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like aryl hydrazines.
Common Reagents and Conditions:
Oxidation: Red lead, air as a terminal oxidant.
Reduction: Hydrogenation catalysts.
Substitution: Aryl hydrazines, palladium catalysts.
Major Products Formed:
Oxidation: Carbazole derivatives.
Reduction: Reduced carbazole compounds.
Substitution: Substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
1-Propyl-7H-benzo[C]carbazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Propyl-7H-benzo[C]carbazole involves its interaction with molecular targets and pathways. It acts as a mediator in electron transfer processes, particularly in the conversion of carbazole into 2-aminobiphenyl-2,3-diol . This compound’s unique structure allows it to participate in various biochemical reactions, making it a valuable tool in scientific research.
Comparación Con Compuestos Similares
Carbazole: An aromatic heterocyclic compound with a similar tricyclic structure.
7H-Benzo[C]carbazole: A compound with a similar structure but different substituents.
7H-Dibenzo[C,G]carbazole: Another related compound with additional benzene rings fused to the core structure.
Uniqueness: 1-Propyl-7H-benzo[C]carbazole is unique due to its specific propyl substitution, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
184694-50-6 |
|---|---|
Fórmula molecular |
C19H17N |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
1-propyl-7H-benzo[c]carbazole |
InChI |
InChI=1S/C19H17N/c1-2-6-13-7-5-8-14-11-12-17-19(18(13)14)15-9-3-4-10-16(15)20-17/h3-5,7-12,20H,2,6H2,1H3 |
Clave InChI |
DYJPVVJAPJDSSN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=CC2=C1C3=C(C=C2)NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)





![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)



